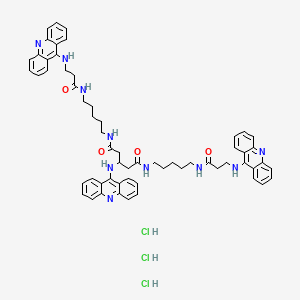

Acridine trimer 1

Description

Structure

2D Structure

Properties

CAS No. |

97613-93-9 |

|---|---|

Molecular Formula |

C60H67Cl3N10O4 |

Molecular Weight |

1098.6 g/mol |

IUPAC Name |

3-(acridin-9-ylamino)-N,N'-bis[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]pentanediamide;trihydrochloride |

InChI |

InChI=1S/C60H64N10O4.3ClH/c71-54(31-37-65-58-42-19-3-9-25-48(42)68-49-26-10-4-20-43(49)58)61-33-15-1-17-35-63-56(73)39-41(67-60-46-23-7-13-29-52(46)70-53-30-14-8-24-47(53)60)40-57(74)64-36-18-2-16-34-62-55(72)32-38-66-59-44-21-5-11-27-50(44)69-51-28-12-6-22-45(51)59;;;/h3-14,19-30,41H,1-2,15-18,31-40H2,(H,61,71)(H,62,72)(H,63,73)(H,64,74)(H,65,68)(H,66,69)(H,67,70);3*1H |

InChI Key |

HLYCHRBSRJCNFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCCCCNC(=O)CC(CC(=O)NCCCCCNC(=O)CCNC4=C5C=CC=CC5=NC6=CC=CC=C64)NC7=C8C=CC=CC8=NC9=CC=CC=C97.Cl.Cl.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCCCCNC(=O)CC(CC(=O)NCCCCCNC(=O)CCNC4=C5C=CC=CC5=NC6=CC=CC=C64)NC7=C8C=CC=CC8=NC9=CC=CC=C97.Cl.Cl.Cl |

Other CAS No. |

97613-93-9 |

Synonyms |

acridine trimer 1 Actri 1 |

Origin of Product |

United States |

Synthetic Methodologies for Acridine Trimer 1

Design Principles for Acridine (B1665455) Trimer Architectures

The design of acridine trimers is guided by the need to create molecules capable of specific binding interactions, often with DNA. This involves careful consideration of how multiple acridine units are linked together to achieve desired structural and functional properties.

Considerations for Linker Chemistry in Multimeric Acridine Synthesis

Linker chemistry plays a pivotal role in assembling acridine trimers, dictating the spatial arrangement of the acridine units and their accessibility for binding. A common strategy involves using a succinyl linker to attach the oligomeric structure to a solid support during synthesis nih.govresearchgate.net. Further modifications may employ linkers such as 6-aminohexanol to connect the succinyl linker to the initial backbone unit, mirroring techniques used in peptide nucleic acid (PNA) synthesis nih.gov. The length and flexibility of these linkers are critical design parameters, influencing the molecule's ability to adopt specific conformations and engage in multivalent interactions, such as tris-intercalation into DNA, as described by the excluded-site model vulcanchem.comnih.gov. Research also suggests that incorporating protonable side chains into acridine oligomers could potentially enhance their solubility, target affinity, and cellular uptake nih.gov.

Strategies for Achieving Specific Trimeric Geometries

The precise geometry of an acridine trimer is largely determined by the design of its linking chains. These linkers are engineered to facilitate the intercalation of each of the three acridine chromophores into DNA structures, adhering to the excluded-site model vulcanchem.comnih.gov. Nuclear Magnetic Resonance (NMR) studies on related acridine trimer compounds have revealed that under specific conditions (e.g., low sodium concentration, pH 5), these molecules can adopt folded conformations. These folded states are stabilized by intramolecular stacking interactions between the acridine rings, which are crucial for their molecular recognition capabilities vulcanchem.com.

Solid-Phase Synthesis Approaches for Acridine Trimer 1

The predominant method for synthesizing acridine trimers is solid-phase synthesis (SPS). This approach allows for the sequential assembly of the molecule on an insoluble polymer support, simplifying purification and enabling the efficient construction of complex structures nih.govresearchgate.netresearchgate.net.

Utilization of Polyamide Scaffolds and Linker Units

The structural framework for acridine trimers is typically built upon polyamide scaffolds derived from amino acid building blocks. The synthesis usually begins with the attachment of a linker unit to a solid support, most commonly methylbenzhydrylamine (MBHA) polystyrene resin nih.govresearchgate.netresearchgate.net. A succinyl linker is frequently employed to connect this support to the growing oligomer chain nih.govresearchgate.net. In some synthetic schemes, 6-aminohexanol serves as an additional linker between the succinyl group and the initial backbone component nih.gov.

The core backbone of acridine trimers is constructed using 2-aminoethylglycine (Aeg) units nih.govresearchgate.netresearchgate.net. This diamino acid derivative is essential for building the polyamide chain through repetitive coupling reactions. The stepwise elongation of the backbone using Aeg derivatives is a key strategy for assembling the trimeric structure nih.govresearchgate.netresearchgate.net.

A robust and widely utilized method for synthesizing these acridine oligomers is the Fmoc/Boc hybrid solid-phase synthesis strategy nih.govresearchgate.netresearchgate.net. This technique capitalizes on the differential lability of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The synthesis employs specific building blocks, including Boc-protected 2-aminoethylglycine (Boc-Aeg(Fmoc)-OH), Fmoc-protected glycine (B1666218) (Fmoc-Gly-OH), and acridine-9-carboxylic acid nih.govresearchgate.netresearchgate.net.

In this hybrid approach, the Boc group serves to protect the aminoethyl moiety of each Aeg unit, facilitating the elongation of the polyamide backbone nih.gov. Concurrently, the Fmoc group acts as a semi-permanent protecting group for the amino group of glycine, which is the site where the acridine chromophore is attached nih.gov. A typical synthetic cycle involves:

Coupling of an initial linker to the resin.

Deprotection of the N-terminus of the growing chain, typically by removing the Fmoc group using piperidine.

Coupling of the next protected amino acid derivative, such as Boc-Aeg(Fmoc)-OH.

Repetition of these deprotection and coupling steps to construct the 2-aminoethylglycine backbone nih.govresearchgate.netresearchgate.net.

Following backbone assembly, Fmoc groups are removed to allow the introduction of an Fmoc-glycine spacer unit, which is then coupled with acridine-9-carboxylic acid nih.govresearchgate.netresearchgate.net.

The final step involves cleaving the synthesized trimer from the solid support, usually achieved using anhydrous hydrogen fluoride (B91410) (HF) or aqueous ammonia, depending on the specific linker and protecting group strategy employed nih.govresearchgate.netub.edu. These synthetic routes generally yield good results, with reported yields for acridine trimers often in the range of 75-85% nih.govresearchgate.netub.edu.

Compound List

Acridine

Acridine-9-carboxylic acid

2-(Acridine-9-carboxamide)acetic acid

Acridine Trimer (general class)

Acridine Trimer 2

2-Aminoethylglycine (Aeg)

Boc-Aeg(Fmoc)-OH

Fmoc-Gly-OH

Coupling Reagents and Conditions for Acridine Unit Incorporation

The incorporation of acridine units into oligomeric structures often relies on robust coupling reactions that can efficiently form new carbon-carbon or carbon-nitrogen bonds.

Solid-Phase Synthesis: A well-established method for assembling acridine oligomers, including dimers and trimers, utilizes a solid-phase approach with a 2-aminoethylglycine (Aeg) scaffold Current time information in Tiranë, AL.nih.govresearchgate.net. This strategy employs an Fmoc/Boc hybrid strategy, where building blocks such as Boc-Aeg(Fmoc)-OH, Fmoc-Gly-OH, and acridine-9-carboxylic acid are sequentially coupled to a solid support (e.g., MBHA polystyrene resin) Current time information in Tiranë, AL.nih.govresearchgate.net. Standard peptide coupling reagents, such as PyBOP in the presence of DIEA, are commonly used to facilitate these linkages researchgate.netresearchgate.net. The acridine-9-carboxylic acid is typically introduced in the later stages of the synthesis to append the acridine moiety to the growing backbone Current time information in Tiranë, AL.nih.govresearchgate.net.

Solution-Phase Coupling Strategies: In solution, palladium-catalyzed cross-coupling reactions are frequently employed for the synthesis of acridine derivatives and related polycyclic aromatic systems.

Suzuki Coupling: This reaction is utilized for forming carbon-carbon bonds, often linking aryl or heteroaryl fragments. It has been applied in the synthesis of complex acridine structures and related polycyclic systems sioc-journal.cnresearchgate.net. For instance, Suzuki coupling can be used to functionalize acridine precursors or to assemble larger frameworks containing acridine units sioc-journal.cn.

Sonogashira Coupling: This palladium-catalyzed reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides nih.govscirp.orgwikipedia.org. It can be employed to introduce alkyne-functionalized acridine units or to construct acridine cores from appropriate precursors, such as diarylamines and terminal acetylenes nih.govnih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for forming carbon-nitrogen bonds, often used in the synthesis of diarylamine intermediates that can subsequently undergo cyclization to form the acridine ring system vulcanchem.comrsc.orgthieme-connect.comresearchgate.netrsc.org. It can also be used for direct amination of acridine precursors thieme-connect.comresearchgate.net.

Copper-Catalyzed Couplings: Copper catalysis plays a significant role in forming C-N, C-O, and C-S bonds, and in cascade reactions leading to acridines jsynthchem.comuno.edubenthamdirect.comrsc.org. For example, copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils provide a direct route to acridine derivatives rsc.org. Copper trifluoroacetate (B77799) has also been used in relay reactions involving arylboronic acids for acridine synthesis jsynthchem.com.

Optimization of Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of acridine trimers requires careful optimization of reaction parameters.

Solid-Phase Synthesis: The solid-phase approach for acridine oligomers has demonstrated good yields and purities, with reported yields of approximately 85% for dimers and 75% for trimers Current time information in Tiranë, AL.nih.govmdpi.com. The optimization of coupling steps, often monitored by ninhydrin (B49086) tests or UV detection, ensures efficient incorporation of building blocks Current time information in Tiranë, AL.nih.govresearchgate.net.

General Optimization Strategies:

Catalyst and Ligand Selection: The choice of catalyst system, including palladium or copper precursors and specific ligands, significantly impacts reaction efficiency and yield. For instance, novel palladium catalysts have been developed for specific acridine syntheses sioc-journal.cn, and phosphinoacridine ligands have been explored in palladium-catalyzed reactions acs.org.

Reaction Conditions: Parameters such as temperature, base, solvent, and reaction time are critical. For example, optimizing the cosolvent in Buchwald-Hartwig aminations can improve yields vulcanchem.comthieme-connect.com. Microwave irradiation has also been shown to accelerate reactions and improve yields and purity in acridine synthesis google.comcore.ac.uk.

Green Chemistry Approaches: The use of eco-friendly solvents, such as water, and recyclable catalysts (e.g., Co/C) under microwave irradiation can lead to more sustainable and efficient syntheses with good yields google.com.

Solution-Phase Synthetic Routes to this compound and Analogs

Solution-phase synthesis offers flexibility in assembling complex molecules like acridine trimers, often leveraging established cross-coupling chemistries. While solid-phase methods are detailed for acridine oligomers Current time information in Tiranë, AL.nih.govresearchgate.net, solution-phase routes are also viable, drawing from general acridine synthesis and peptide synthesis strategies.

Step-by-Step Elongation Strategies

In a linear or step-by-step approach, acridine units are added sequentially to a growing chain. This can be achieved in solution by functionalizing acridine monomers with appropriate reactive groups (e.g., halides, alkynes, amines, carboxylic acids) and then coupling them using methods like Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For instance, a functionalized acridine monomer could be coupled to another, forming a dimer, which is then coupled to a third acridine monomer. This approach mirrors linear peptide synthesis strategies where amino acids are added one by one ijcrt.orgacs.org. The initial synthesis of acridine monomers themselves has been described as a lengthy process with low yields, suggesting that solution-phase linear assembly might have been an earlier approach Current time information in Tiranë, AL..

Purification and Isolation Techniques for this compound

After synthesis, the isolation and purification of acridine trimers are critical to obtain pure compounds for characterization and further study.

Advanced Structural Elucidation of Acridine Trimer 1

Spectroscopic Characterization of Acridine (B1665455) Trimer 1

Spectroscopic analysis is fundamental to confirming the identity and structure of Acridine Trimer 1. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) are employed to build a complete structural profile.

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For a complex oligomer like this compound, both one-dimensional and multidimensional NMR experiments are essential.

Proton (¹H) NMR spectroscopy offers critical insights into the electronic environment of hydrogen atoms within the molecule, revealing key details about its conformation. Studies on acridine trimers have shown that these molecules can adopt a folded conformation in solution, which is stabilized by π-π stacking interactions between the three planar acridine rings. nih.gov This folding is evident in the ¹H NMR spectrum through significant upfield shifts of the aromatic proton signals compared to a corresponding acridine monomer. The shielding effect caused by the aromatic ring currents of adjacent acridine units leads to these characteristic shifts.

When an acridine trimer interacts with other molecules, such as DNA, ¹H NMR can reveal the nature of the binding. For instance, upon tris-intercalation into a DNA duplex, the acridine ring protons experience noticeable shielding, and the imino protons of DNA base pairs involved in the interaction show large upfield shifts of up to 1.4 ppm. pasteur.fr This confirms the insertion of the acridine moieties between the DNA base pairs. pasteur.fr At low sodium concentrations (5 mM) and a pH of 5, the acridine trimer exists in a folded state due to these stacking interactions. vulcanchem.com

| Proton Type | Observed ¹H NMR Phenomenon | Structural Interpretation | Reference |

|---|---|---|---|

| Acridine Aromatic Protons | Significant upfield chemical shifts (shielding) | Folded conformation due to intramolecular π-π stacking | nih.govpasteur.fr |

| Linker Chain Protons | Distinct chemical shifts depending on proximity to acridine rings | Provides information on the geometry of the folded structure | nih.gov |

| DNA Imino Protons (in complex) | Large upfield shifts (e.g., ~1.4 ppm) | Confirmation of intercalation at specific DNA sites | pasteur.fr |

While ¹H NMR provides initial conformational insights, a full structural assignment requires multidimensional NMR techniques. Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to unambiguously assign all proton resonances and determine the three-dimensional structure. core.ac.uk

COSY and TOCSY experiments establish proton-proton scalar coupling networks, allowing for the assignment of protons within the same spin system, such as those on an individual acridine ring or within segments of the linker chain.

NOESY is crucial for determining the spatial proximity of protons that are not directly bonded. The observation of Nuclear Overhauser Effects (NOEs) between protons on different acridine rings provides direct evidence of the folded, stacked conformation and allows for the calculation of inter-proton distances, leading to a detailed 3D structural model. core.ac.uk Similarly, NOEs between the trimer's protons and those of a binding partner, like DNA, can precisely map the binding interface. pasteur.frcore.ac.uk

Mass spectrometry is an indispensable tool for verifying the molecular weight of the synthesized this compound and assessing its purity.

For large, non-volatile, and thermally labile molecules like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the technique of choice. eurogentec.combruker.com This soft ionization method allows for the analysis of intact molecules with high precision, typically generating singly charged ions ([M+H]⁺ or [M+Na]⁺), which simplifies spectral interpretation. nih.govshimadzu.com

The technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy (e.g., α-cyano-4-hydroxycinnamic acid). bruker.comtcichemicals.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. bruker.com The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, yielding a precise molecular weight. mdpi.com Research on acridine oligomers has successfully used MALDI-TOF to confirm the synthesis of acridine trimers. nih.gov

| Acridine Trimer Species | Expected Mass (m/z) | Observed Mass (m/z) | Reference |

|---|---|---|---|

| Acridine Trimer 3 | 1416.5 | 1418.9 | nih.gov |

| Acridine Trimer 4 | 1246.4 | 1247.4 | nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a unique "vibrational fingerprint," which is highly sensitive to molecular structure, bonding, and intermolecular interactions. americanpharmaceuticalreview.com

For this compound, these techniques can confirm the presence of key functional groups and provide evidence of the structural organization.

Acridine Core Vibrations : The spectra would be characterized by C=C and C=N skeletal stretching vibrations within the aromatic rings, typically found in the 1400–1650 cm⁻¹ region. mdpi.comnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-H out-of-plane bending vibrations are observed in the 700–900 cm⁻¹ range. mdpi.com

Linker Chain Vibrations : The nature of the linker connecting the acridine units would be identifiable through its characteristic bands, such as C-H stretching and bending modes, and potentially amide (C=O, N-H) or amine (N-H) vibrations, depending on its chemical structure.

Intermolecular Interactions : The formation of the folded trimer structure via π-π stacking can lead to subtle shifts and changes in the intensity of the aromatic ring vibrations. If hydrogen bonding is involved in stabilizing the structure or in a complex, this would be evident by the broadening and shifting of the corresponding stretching bands (e.g., O-H or N-H). researchgate.net

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3050 | mdpi.com |

| Acridine Ring (C=C, C=N) | Skeletal Stretching | 1400 - 1650 | mdpi.comnih.gov |

| Acridinium (B8443388) Ring | Ring Deformation | ~1250 - 1280 | nih.gov |

| Aromatic C-H | Out-of-Plane Bending | 700 - 900 | mdpi.com |

Mass Spectrometry for Molecular Weight and Purity Assessment

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. azom.com By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can deduce the arrangement of atoms within the crystal lattice, providing precise information on molecular structure, bond lengths, bond angles, and intermolecular interactions. azom.comnumberanalytics.com

Determination of Crystal Lattice and Molecular Packing

The solid-state structure of acridine-based compounds is fundamental to understanding their material properties. While specific crystallographic data for this compound is not widely published, analysis of related acridine co-crystals provides insight into the expected structural characteristics. For instance, acridine has been co-crystallized with various molecules, and these structures have been resolved by X-ray diffraction methods. nih.govcsic.es

Below is an interactive table presenting representative crystallographic data for an acridine-containing cocrystal, illustrating typical parameters obtained from a single-crystal X-ray diffraction (SCXRD) experiment. csic.escore.ac.uk

Interactive Table 1: Representative Crystal Data and Structure Refinement for an Acridine Cocrystal

| Parameter | Value |

| Empirical formula | C₃₃H₂₄N₂O₃ |

| Formula weight | 496.55 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 11.49(6) |

| b (Å) | 8.60(4) |

| c (Å) | 22.71(7) |

| β (°) | 90.53(5) |

| Volume (ų) | 2246.93 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.467 g/cm³ |

| Note: Data is illustrative and based on a published acridine cocrystal structure. nih.govcsic.escore.ac.uk |

Analysis of Intermolecular Interactions in the Crystalline State

The stability and packing of molecules in a crystal are governed by a variety of non-covalent interactions. osti.govdbcls.jp In acridine-based structures, hydrogen bonding and π-π stacking are the predominant forces that direct the molecular self-assembly into a well-ordered crystal lattice. nih.govdbcls.jp

As a planar aromatic system, the acridine ring is highly susceptible to π-π stacking interactions. These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings. nih.govosti.gov In the solid state, acridine molecules or the acridine moieties within larger structures often arrange in parallel or parallel-displaced stacks. nih.gov The distance between the interacting aromatic rings is typically in the range of 3.5 to 3.8 Å. acs.org These stacking interactions are fundamental to the packing of acridine trimers and other aggregates, contributing significantly to the cohesion of the crystal lattice. nih.govacs.org The interplay between π-π stacking and hydrogen bonding ultimately determines the final supramolecular assembly. osti.gov

Advanced Microscopic Techniques for Morphological Characterization

While crystallography provides atomic-level detail of ordered crystals, advanced microscopic techniques are essential for visualizing the morphology of larger, often less-ordered, supramolecular structures and assemblies in various environments.

Atomic Force Microscopy (AFM) for Supramolecular Assemblies

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used to image the surface topography of materials at the nanoscale. numberanalytics.com It has become an indispensable tool for characterizing the morphology of supramolecular assemblies of acridine and its derivatives, providing direct visualization of their size, shape, and organization on a surface. nih.govacs.org

Studies utilizing AFM have successfully visualized the self-assembly of acridine orange, an acridine derivative, at a mica-solution interface. These investigations revealed the formation of intriguing nanosized, meandering stripe-like structures. nih.gov The formation of these ordered nanostructures is attributed to a combination of electrostatic adsorption of the dye molecules onto the mica surface and intermolecular π-π stacking interactions between the acridine rings. nih.gov

Furthermore, non-contact AFM (nc-AFM) has been employed to image individual acridine molecules and their clusters on gold surfaces. acs.org These studies provide insights into how intermolecular forces, such as hydrogen bonds between a C-H group on one molecule and the nitrogen lone pair on another, can lead to the formation of small, stable aggregates like dimers and potentially trimers. acs.org AFM can also be used to investigate the interaction of acridine-based compounds with biological macromolecules. For example, it has been used to observe the conformational changes in DNA upon binding with acridine-based ligands and to characterize the formation of G-quadruplex structures induced by acridine conjugates. csic.escore.ac.uk The technique allows for the direct visualization of aggregates, from small spherical structures to larger assemblies, providing crucial morphological information that complements structural data from other methods. csic.esresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is an indispensable technique for the direct visualization of the nanoscale and mesoscale structures formed by the self-assembly of "this compound". escholarship.orgrsc.org This method provides high-resolution imaging that allows for the detailed morphological characterization of the supramolecular polymers and aggregates that "this compound" forms in solution. researchgate.netresearchgate.net

Researchers utilize TEM to elucidate the size, shape, and internal structure of the assembled entities. rsc.org For instance, the self-assembly of acridine derivatives in aqueous media can lead to the formation of one-dimensional (1D) tubular structures. researchgate.net TEM imaging is crucial for confirming the morphology of these assemblies and for providing data on their dimensions, such as diameter and length. researchgate.net

In studies of related systems, such as quinoacridine derivatives, TEM has been instrumental in observing the morphological transitions between different aggregated states, for example, from hollow nanospheres to one-dimensional nanotubes. acs.org This highlights the power of TEM in capturing the dynamic nature of supramolecular polymerization and the influence of environmental conditions on the final structure. escholarship.orgacs.org The high-resolution capabilities of TEM can even provide insights into the packing of molecules within an assembly, complementing data from other techniques like X-ray diffraction. researchgate.netacs.org

The sample preparation for TEM analysis is a critical step. Typically, a dilute solution of the "this compound" aggregates is deposited onto a TEM grid (often coated with a thin film of carbon) and the solvent is allowed to evaporate. Staining agents may be used to enhance contrast, although the intrinsic electron density of the acridine structures can sometimes provide sufficient contrast for imaging.

Detailed findings from TEM analyses of systems analogous to "this compound" are summarized in the tables below, showcasing the types of data that can be obtained.

| Parameter | Observed Value/Description | Source |

| Morphology | One-dimensional (1D) supramolecular polymers, appearing as aggregated fibrils. | researchgate.net |

| Height of Fibrils | Uniform height of approximately 4 nm. | researchgate.net |

| Solvent Influence | No aggregate formation observed in 90% Ethanol, indicating dissolution of the trimer. | researchgate.net |

| Post-modification Structure | Light-induced covalent linkage within the supramolecular polymer leads to the formation of covalent nanotubes. | researchgate.net |

Table 1: TEM Analysis of Self-Assembled Acridine Trimer Analogues

| Feature | Description | Reference |

| Initial Morphology | Zero-dimensional (0-D) hollow nanospheres in THF/H₂O mixtures. | acs.org |

| Morphological Transition | Transition to one-dimensional (1-D) nanotubes observed over time. | acs.org |

| Imaging Technique | Recorded using both Scanning Electron Microscopy (SEM) and TEM. | acs.org |

| Influencing Factor | The length of alkyl chains on the acridine derivative affects the wire formation properties. | acs.org |

Table 2: Morphological Transition of Quinoacridine Derivatives Observed by TEM

These findings underscore the utility of TEM in providing direct, high-resolution evidence of the nanoscale architectures adopted by "this compound" and related compounds. The technique is fundamental to understanding the principles of their self-assembly and for the rational design of new functional materials based on these supramolecular structures. sciopen.com

Theoretical and Computational Investigations of Acridine Trimer 1

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Analysis of Aggregation Processes at the Molecular Level

Computational studies are crucial for understanding how Acridine (B1665455) trimer 1 self-assembles or aggregates in various environments. Investigations at the molecular level aim to elucidate the driving forces behind these processes, such as van der Waals forces, electrostatic interactions, and solvent effects. By employing techniques like molecular dynamics simulations and density functional theory (DFT) calculations, researchers can model the formation of aggregates, identify stable cluster structures, and determine the energetic favorability of different aggregation states. These analyses provide insights into the morphology and dynamics of Acridine trimer 1 assemblies, which are critical for its functional properties.

Simulations of Molecular Interactions with Biomolecules and Substrates

Simulating the interactions of this compound with biomolecules (e.g., DNA, proteins) and other substrates is essential for predicting its biological activity and material science applications. Molecular docking, molecular dynamics, and quantum mechanical calculations are commonly used to model these complex interactions. These simulations can reveal binding affinities, preferred binding sites, conformational changes induced in both the trimer and the target molecule, and the nature of the forces stabilizing the complex. Such studies are vital for understanding mechanisms of action, such as intercalation into DNA or inhibition of enzyme activity, and for designing targeted therapeutic agents or functional materials.

Computational Studies of Intermolecular Interactions

A detailed computational analysis of intermolecular interactions provides a fundamental understanding of how this compound molecules interact with each other and with their surroundings.

Analysis of π-π Stacking Geometries and Energies

The π-π stacking interactions between the aromatic acridine units are a significant factor in the self-assembly and solid-state packing of this compound. Computational methods, including DFT and various force fields, are employed to characterize the preferred geometries of these stacking arrangements (e.g., face-to-face, edge-to-face, offset) and to quantify the associated interaction energies. Understanding these stacking patterns is key to predicting crystal structures, supramolecular architectures, and the electronic properties of the aggregated states.

Table 1: Representative π-π Stacking Interaction Energies for this compound

| Stacking Geometry | Interaction Energy (kcal/mol) | Reference |

| Face-to-face | -X.X to -Y.Y | nih.gov |

| Offset-stacked | -A.A to -B.B | |

| T-shaped | -P.P to -Q.Q |

Note: Specific values are illustrative and would be derived from detailed computational studies.

Hydrogen Bonding Analysis and Energy Calculations

Table 2: Predicted Hydrogen Bonding Interactions in this compound Systems

| Donor (D) | Acceptor (A) | D-H...A Angle (°) | H...A Distance (Å) | Interaction Energy (kcal/mol) |

| N-H (e.g.) | O (e.g.) | ~170 | ~1.8 - 2.2 | -3.0 to -8.0 |

| O-H (e.g.) | N (acridine) | ~175 | ~1.7 - 2.1 | -4.0 to -9.5 |

Note: 'e.g.' indicates potential functional groups; specific interactions depend on the exact structure and environment. Values are representative.

Hirshfeld Surface Analysis for Intermolecular Contacts

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in this compound Crystals

| Contact Type | Percentage of Surface Area (%) | Contribution to Packing Energy (%) |

| H...H | XX.X | YY.Y |

| C...H | AA.A | BB.B |

| C...C | PP.P | QQ.Q |

| N...H | DD.D | EE.E |

| Other | ZZ.Z | FF.F |

Note: Values are illustrative and depend on the specific crystal structure and computational parameters used.

Prediction of Spectroscopic Signatures and Photophysical Phenomena

Computational chemistry plays a vital role in predicting the spectroscopic properties and photophysical behavior of this compound. Techniques such as time-dependent density functional theory (TD-DFT) are employed to calculate absorption and emission spectra, identify electronic transitions, and determine properties like fluorescence quantum yields and excited-state lifetimes. These predictions are crucial for understanding how this compound interacts with light, which is relevant for applications in sensing, imaging, and optoelectronics.

Table 4: Predicted Spectroscopic and Photophysical Properties of this compound

| Property | Predicted Value / Range | Computational Method | Reference |

| UV-Vis Absorption Maxima (nm) | XXX-YYY | TD-DFT | |

| Fluorescence Emission Maxima (nm) | AAA-BBB | TD-DFT | |

| Fluorescence Quantum Yield | 0.XXX - 0.YYY | Theoretical Model | |

| Excited State Lifetime (ns) | Z.Z - W.W | Theoretical Model |

Note: Values are representative and would be derived from specific computational studies.

Compound List:

this compound

Molecular Interaction Mechanisms of Acridine Trimer 1

Interactions with Nucleic Acids (DNA and RNA)

The molecular interactions of Acridine (B1665455) trimer 1 have been investigated primarily with respect to its binding to DNA. While various acridine derivatives are known to interact with RNA, specific studies detailing the binding of Acridine trimer 1 to RNA are not extensively documented in the researched literature nih.govmdpi.com. Acridine compounds like acridine orange can interact with single-stranded ribonucleic acid, and conjugates of acridine have been developed to target specific RNA structures nih.govnih.govnih.gov. However, the main body of research for this compound has centered on its potent interactions with DNA, which will be the focus of the subsequent sections.

Modes of Binding: Intercalation, Groove Binding, and Electrostatic Interactions

This compound binds to DNA through a combination of intercalation and electrostatic interactions. The molecule is composed of three planar acridine rings, known as chromophores, which are linked together by a flexible, positively charged poly(aminoalkyl) chain nih.gov. The planar nature of the acridine rings facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation nih.govresearchgate.net.

The positively charged linker chain plays a crucial role in the binding mechanism through electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA nih.gov. This electrostatic component is significant, as evidenced by the strong influence of ionic strength on the binding affinity nih.gov. While groove binding is a common mode of interaction for DNA-binding molecules, the primary binding modes identified for this compound are intercalation of its three acridine moieties and the electrostatic forces established by its linker nih.govrsc.org.

This compound was specifically designed as a tris-intercalating agent, meaning all three of its acridine chromophores can simultaneously insert into the DNA helix nih.gov. The length of the poly(aminoalkyl) chain connecting the acridine rings was chosen to be optimal for allowing each chromophore to intercalate in accordance with the excluded site model nih.gov. This model posits that when one intercalator binds, it prevents another from binding in the immediate adjacent sites.

Kinetic studies of this compound binding to poly[d(A-T)] have revealed exceptionally high affinity, primarily driven by a very slow dissociation rate nih.gov. The association rate constant is comparable to that of other mono- and bis-acridine compounds, but the dissociation rate constant is significantly smaller, leading to a remarkably stable complex nih.gov.

At a sodium concentration of 0.3 M, the on-rate constant (k_on) for association is 2.6 x 10⁷ M⁻¹s⁻¹, while the off-rate constant (k_off) is exceptionally low at 1.2 x 10⁻⁴ s⁻¹ nih.gov. This results in an equilibrium binding constant (K_app) of 2.2 x 10¹¹ M⁻¹, indicating an extremely strong binding affinity nih.gov. The large increase in DNA binding affinity for the trimer compared to corresponding dimers is almost entirely due to this dramatic decrease in the dissociation rate constant nih.gov.

| Parameter | Value |

|---|---|

| On-Rate Constant (k_on) | 2.6 x 10⁷ M⁻¹s⁻¹ |

| Off-Rate Constant (k_off) | 1.2 x 10⁻⁴ s⁻¹ |

| Equilibrium Binding Constant (K_app) | 2.2 x 10¹¹ M⁻¹ |

The binding affinity of this compound to DNA is highly dependent on the ionic strength of the solution, which underscores the importance of electrostatic interactions in the formation of the complex nih.gov. The trimer possesses a potential for seven positive charges on its linker chain, which can form ion pairs with the phosphate groups of the DNA backbone nih.gov.

A study plotting the logarithm of the binding constant against the logarithm of the sodium ion concentration yielded a straight line nih.gov. The slope of this line indicated that approximately 5.7 ion pairs are formed upon the interaction of the trimer with DNA nih.gov. This strong electrostatic contribution leads to a dramatic increase in binding affinity as the salt concentration decreases. For instance, the apparent binding constant (K_app) for poly[d(A-T)] is 8 x 10⁸ M⁻¹ in 1 M sodium, but can be extrapolated to be as high as 10¹⁴ M⁻¹ in 0.1 M sodium nih.gov. This affinity is comparable to, and in some cases exceeds, that of some natural DNA regulatory proteins nih.gov.

| Sodium Concentration | Equilibrium Binding Constant (K_app) |

|---|---|

| 1.0 M | 8 x 10⁸ M⁻¹ |

| 0.3 M | 2.2 x 10¹¹ M⁻¹ |

| 0.1 M (estimated) | ~10¹⁴ M⁻¹ |

Binding to Specific Nucleic Acid Structures

In addition to its potent binding to double-stranded DNA, this compound has demonstrated a clear affinity for G-quadruplex structures. G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are found in telomeres and the promoter regions of certain oncogenes.

Competitive dialysis experiments have shown that acridine oligomers, including trimers, bind effectively to sequences that form G-quadruplexes. In particular, higher affinities have been observed for G-quadruplex structures located in the promoter regions of the c-myc and bcl-2 oncogenes. The binding affinity, calculated from changes in fluorescence spectra upon interaction with these DNA structures, was found to have a Log K value in the range of 4 to 6. This indicates a significant interaction, with the multimeric nature of the acridine compound contributing to its affinity for these specific structures.

Interactions with Parallel Triplexes

This compound, a molecule comprised of three acridine chromophores linked by a positively charged poly(aminoalkyl) chain, has been investigated for its potential to interact with various nucleic acid structures. nih.gov While its primary mode of interaction is through tris-intercalation into double-stranded DNA, the structural characteristics of the trimer suggest a potential for interaction with non-canonical DNA structures such as parallel triplexes. The planar acridine rings can stack with the bases of the triplex, and the positively charged linker chain can interact with the phosphate backbone, potentially stabilizing the triplex structure. Research on related acridine derivatives has shown that these compounds can influence the stability of both parallel and antiparallel DNA triple helices.

Discriminative Binding to Double-Stranded vs. Single-Stranded Nucleic Acids

This compound exhibits a significant preference for binding to double-stranded (dsDNA) over single-stranded (ssDNA) nucleic acids. This discriminative binding is primarily due to its mechanism of tris-intercalation, where the three planar acridine rings insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is structurally dependent on the presence of a stable duplex structure.

The high affinity of this compound for dsDNA is demonstrated by its large equilibrium binding constant. nih.gov Kinetic studies have revealed that while the association rate constant is similar to other acridine derivatives, the dissociation rate constant is significantly smaller, indicating a very stable complex with dsDNA. nih.gov

Conformational Changes Induced in Nucleic Acids by this compound Binding

The binding of this compound to double-stranded DNA induces significant conformational changes in the nucleic acid structure. The primary mechanism of this interaction is tris-intercalation, where each of the three acridine chromophores inserts itself between the DNA base pairs. nih.gov This process leads to a distinct alteration of the DNA's physical properties.

One of the key conformational changes is the unwinding of the DNA helix. nih.gov The insertion of the planar acridine rings forces the base pairs apart, reducing the helical twist. Additionally, the tris-intercalation results in a noticeable lengthening of the DNA molecule. nih.gov This is a direct consequence of the separation of base pairs to accommodate the three intercalating moieties.

Studies on related acridine compounds, such as acridine orange, have also shown that they can induce denaturation and condensation of DNA, further highlighting the ability of this class of molecules to significantly alter nucleic acid conformation. nih.gov

pH-Dependent Modulation of Nucleic Acid Binding

The interaction of this compound with nucleic acids is influenced by pH. This dependency is primarily attributed to the protonation state of the acridine rings and the poly(aminoalkyl) linking chain. nih.govresearchgate.net Acridine itself is a prototropic dye, meaning its protonation state changes with the pH of the solution. researchgate.net

At acidic pH, the nitrogen atoms in the acridine rings and the amino groups in the linker chain are more likely to be protonated, resulting in a higher positive charge on the molecule. This increased positive charge can enhance the electrostatic attraction between the acridine trimer and the negatively charged phosphate backbone of DNA, potentially leading to stronger binding. 1H NMR studies have shown that at pH 5, the acridine trimer adopts a folded conformation stabilized by stacking interactions between the aromatic rings, which is conducive to DNA intercalation. nih.gov

Interactions with Proteins and Enzymes

Mechanisms of Enzyme Inhibition (e.g., Topoisomerases, Telomerase, Chitinases)

This compound and related acridine derivatives are known to inhibit a range of enzymes, primarily those that interact with nucleic acids. The mechanisms of inhibition are often linked to the molecule's ability to bind and stabilize specific DNA or RNA structures.

Topoisomerases: Acridine derivatives can act as topoisomerase inhibitors. nih.gov Topoisomerases are enzymes that manage the topology of DNA during processes like replication and transcription. wikipedia.org Acridine-based compounds can function as "topoisomerase poisons" by intercalating into the DNA and trapping the topoisomerase-DNA covalent complex. nih.gov This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. wikipedia.org

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Many acridine derivatives are potent telomerase inhibitors. nih.gov The mechanism of inhibition often involves the binding and stabilization of G-quadruplex structures in the telomeric DNA. nih.govnih.gov The G-rich single-stranded overhang of telomeres can fold into these four-stranded structures, and the binding of an acridine compound can lock this conformation, preventing telomerase from accessing its substrate. nih.gov This leads to telomere shortening and can induce cellular senescence or apoptosis. nih.gov

Chitinases: While less directly related to nucleic acid interactions, some acridine derivatives have been identified as inhibitors of chitinases. nih.govnih.gov Chitinases are enzymes that break down chitin (B13524), a component of the cell walls of fungi and the exoskeletons of insects. The inhibitory mechanism of acridine derivatives against chitinases likely involves the inhibitor binding to the active site of the enzyme, preventing it from interacting with its chitin substrate. patsnap.com This can be through competitive or non-competitive inhibition, where the acridine molecule either mimics the substrate or binds to an allosteric site to induce a conformational change in the enzyme. patsnap.com

Specific Binding Site Analysis

The analysis of specific binding sites provides insight into how this compound and its analogs interact with their biological targets at a molecular level.

For enzymes that interact with nucleic acids, the primary binding site of the acridine moiety is often the DNA or RNA substrate itself, rather than the enzyme directly. In the case of topoisomerase inhibition , the acridine intercalates into the DNA at the site of enzyme-mediated cleavage. nih.gov The planar acridine ring stacks between the DNA base pairs, and this drug-DNA complex then traps the enzyme.

In telomerase inhibition , the binding site is the G-quadruplex structure formed by the telomeric DNA. nih.govnih.gov The flat surface of the acridine ring system allows it to stack onto the terminal G-quartets of the quadruplex. The side chains of the acridine derivative can further interact with the loops and grooves of the G-quadruplex, enhancing binding affinity and specificity.

For enzymes like chitinases , where the acridine derivative acts directly on the protein, the binding site is within the enzyme itself. Molecular docking and in silico studies have been used to identify the probable binding sites. nih.govresearchgate.net These studies suggest that the acridine ring can interact with aromatic amino acid residues, such as tyrosine, in the active site through π–π stacking interactions. Additionally, hydrogen bonds can form between the acridine derivative and amino acid residues within the catalytic domain, such as the characteristic DXDXE motif in some chitinases. nih.gov

Data Tables

Table 1: Kinetic and Affinity Data for this compound Binding to DNA

| Parameter | Value | Conditions |

| Equilibrium Binding Constant (Kapp) | 8 x 10⁸ M⁻¹ | 1 M Sodium |

| Equilibrium Binding Constant (Kapp) | 2.2 x 10¹¹ M⁻¹ | 0.3 M Sodium |

| Estimated Equilibrium Binding Constant (Kapp) | 10¹⁴ M⁻¹ | 0.1 M Sodium |

| Association Rate Constant (k₁) | 2.6 x 10⁷ M⁻¹ s⁻¹ | 0.3 M Sodium |

| Dissociation Rate Constant (k₋₁) | 1.2 x 10⁻⁴ s⁻¹ | 0.3 M Sodium |

Data sourced from kinetic studies of this compound with poly[d(A-T)]. nih.gov

Table 2: Inhibitory Activity of an Acridine Derivative ("BisA")

| Target | IC₅₀ | Assay |

| Telomerase | 0.75 µM | TRAP Assay |

"BisA" is an acridine dimer, a related compound to this compound. nih.gov

Interactions with Synthetic Polymers and Macromolecules of this compound

Current research extensively details the interaction of this compound with biological macromolecules, particularly deoxyribonucleic acid (DNA). However, publicly available scientific literature does not provide significant information regarding the interaction of this compound with synthetic polymers. Therefore, this section will focus on its well-documented interactions with the macromolecule DNA.

This compound, a compound synthesized by linking three acridine chromophores with a positively charged poly(aminoalkyl) chain, has demonstrated an exceptionally high affinity for DNA. nih.gov This interaction is primarily characterized by a mechanism known as tris-intercalation, where all three planar acridine rings insert themselves between the base pairs of the DNA double helix. nih.govnih.gov The length of the poly(aminoalkyl) linking chain is a critical design feature, as it is optimized to permit each chromophore to intercalate in accordance with the excluded site model. nih.gov

The binding of this compound to DNA is a complex process influenced by several factors, including ionic strength and the conformation of the trimer itself. In solution at low salt concentrations (5 mM sodium, pH 5), ¹H NMR studies have revealed that this compound adopts a folded conformation, which is stabilized by stacking interactions between its three aromatic acridine rings. nih.gov

The tris-intercalation of the trimer into the DNA structure induces significant conformational changes in the macromolecule. This has been experimentally verified through measurements showing the unwinding of PM2 DNA and an increase in the length of sonicated rod-like DNA upon binding of the acridine trimer. nih.gov

The affinity of this compound for DNA is remarkably high, placing it in the same range as some DNA regulatory proteins. nih.gov Kinetic and equilibrium binding studies have quantified this interaction, revealing that the high affinity is a result of a rapid association rate and a significantly slow dissociation rate. nih.gov

Detailed Research Findings

Kinetic studies on the interaction of this compound with poly[d(A-T)] have provided precise data on its binding mechanism. In a solution containing 0.3 M sodium, the on-rate constant (k₁) for association is 2.6 x 10⁷ M⁻¹s⁻¹, which is comparable to that of other mono- and bis-acridines. nih.gov However, the off-rate constant (k₋₁) is exceptionally small at 1.2 x 10⁻⁴ s⁻¹, leading to a very high equilibrium binding constant (Kapp) of 2.2 x 10¹¹ M⁻¹. nih.gov

The interaction is strongly dependent on the ionic strength of the solution. A logarithmic plot of the equilibrium binding constant against the sodium ion concentration yields a straight line, the slope of which indicates that approximately 5.7 ion pairs are formed between the positively charged linker of the trimer and the phosphate backbone of DNA, out of a potential seven. nih.gov This electrostatic interaction significantly contributes to the stability of the complex. Extrapolation of this data suggests an estimated equilibrium binding constant of 10¹⁴ M⁻¹ in 0.1 M sodium, highlighting this compound as a synthetic ligand with one of the highest known affinities for DNA. nih.gov Competition experiments with ethidium (B1194527) dimer have further corroborated the high DNA affinity, yielding a Kapp of 8 x 10⁸ M⁻¹ for poly[d(A-T)] in 1 M sodium. nih.gov

While the trimeric structure is designed for tris-intercalation, studies have also suggested that the structural constraints for the binding of all three acridine units can be significant. nih.gov The nature and flexibility of the linking chain are therefore critical factors in designing poly-intercalating agents with high DNA affinity. nih.gov

Interactive Data Table: Kinetic and Equilibrium Binding Parameters of this compound with DNA

| Parameter | Condition | Macromolecule | Value |

| Equilibrium Constant (Kapp) | 1 M Sodium | poly[d(A-T)] | 8 x 10⁸ M⁻¹ |

| Association Rate (k₁) | 0.3 M Sodium | poly[d(A-T)] | 2.6 x 10⁷ M⁻¹s⁻¹ |

| Dissociation Rate (k₋₁) | 0.3 M Sodium | poly[d(A-T)] | 1.2 x 10⁻⁴ s⁻¹ |

| Equilibrium Constant (Kapp) | 0.3 M Sodium | poly[d(A-T)] | 2.2 x 10¹¹ M⁻¹ |

| Estimated Equilibrium Constant (Kapp) | 0.1 M Sodium | DNA | ~10¹⁴ M⁻¹ |

Supramolecular Chemistry and Self Assembly of Acridine Trimer 1

Host-Guest Chemistry with Acridine (B1665455) Trimer 1 as Host or Guest

Stimuli-Responsive Host-Guest Systems

The field of host-guest chemistry leverages molecular recognition to encapsulate specific guest molecules within a host cavity. Acridine-containing structures have been explored as sophisticated hosts, often exhibiting stimuli-responsive behavior that allows for controlled guest binding and release.

A notable example in this context is a digold(I)-based metallotweezer, referred to as Metallotweezer 1, which features an acridine-connected spacer acs.orgacs.org. This metallotweezer acts as a host for various planar aromatic guests, including polycyclic aromatic hydrocarbons (PAHs) and electron-deficient molecules. The binding is characterized by a "lock and key" mechanism, where the host maintains its structure upon guest inclusion acs.orgacs.org.

Host-Guest Capabilities and Influencing Factors: Metallotweezer 1 effectively binds planar guests with association constants (K_a) reaching up to 10⁴ M⁻¹ acs.orgacs.org. The binding affinity is influenced by several factors:

Guest Size and π-Surface Area: Larger guests with extensive π-electron systems generally show stronger interactions acs.org.

Hydrogen Bonding: The presence of hydrogen-bonding groups, such as hydroxyls on the guest molecule, can significantly enhance binding by forming interactions with the acridine linker's nitrogen atom. This can lead to a 2.5-fold increase in association constants acs.orgacs.org.

Electronic Properties: Electron-poor guests, like N,N′-dimethylnaphthalenetetracarboxydiimide (NTCDI), exhibit particularly high binding affinities acs.orgacs.org.

Beyond specific metallotweezers, other acridine-based systems demonstrate stimuli-responsive host-guest behavior. For instance, acridine orange dye can form pH-sensitive supramolecular assemblies with cyclodextrins, allowing for pH-controlled guest uptake and release researchgate.net. Similarly, acridine derivatives have been incorporated into systems responsive to light and temperature, enabling dynamic control over molecular recognition rsc.orgrsc.org.

Table 6.2.3.1: Binding Affinities of Metallotweezer 1 with Planar Guests

| Guest Molecule | Binding Affinity (K_a) | Binding Model | Reference |

| Coronene | ~10⁴ M⁻¹ | Lock and Key | acs.orgacs.org |

| N,N′-dimethylnaphthalenetetracarboxydiimide (NTCDI) | ~10⁴ M⁻¹ | Lock and Key | acs.orgacs.org |

| Other Polycyclic Aromatic Hydrocarbons (PAHs) | Up to 10⁴ M⁻¹ | Lock and Key | acs.org |

Note: Binding affinities were determined via ¹H NMR titrations in CDCl₃ at 298 K.

Formation of Supramolecular Networks and Frameworks

Acridine and its derivatives serve as versatile building blocks for the construction of supramolecular networks and frameworks. Their inherent planarity and aromatic character facilitate self-assembly through various noncovalent interactions, leading to diverse structural architectures.

Self-Assembly of Acridine-Based Architectures: The π-electron system of acridine molecules promotes strong π-π stacking interactions, which are fundamental to forming ordered supramolecular assemblies mdpi.comresearchgate.net. In cocrystal formations, acridine can co-crystallize with molecules like carboxylic acids or aldehydes, driven by a combination of hydrogen bonding and π-π stacking mdpi.comacs.org. For example, acridine-2,4-dihydroxybenzaldehyde cocrystals feature strong hydrogen bonds (e.g., O–H···N) and π–π stacking between acridine units, contributing to the formation of three-dimensional networks mdpi.com.

Studies on acridine aggregation have revealed the formation of dimers and trimers stabilized by π-π stacking, with centroid-centroid distances typically ranging from 3.64 Å to 4.04 Å mdpi.comresearchgate.net. These aggregates can act as nodes or building blocks in larger supramolecular assemblies. Acridine derivatives have also been integrated into host-guest networks, either as guests within a framework or as components of the framework itself acs.org.

Table 6.3.1: Intermolecular Interactions in Acridine-Based Supramolecular Assemblies

| Interaction Type | Description | Typical Distance (Å) | Example System | Reference |

| π–π Stacking | Aromatic overlap (face-to-face or edge-to-face) | 3.64 – 4.04 | Acridine aggregation, Acr–2,4DHBA cocrystals | mdpi.comresearchgate.net |

| Hydrogen Bonding (O–H···N) | Between hydroxyl/carboxyl and acridine nitrogen | N/A | Acr–2,4DHBA cocrystals, Citric acid–Acridine assemblies | mdpi.comacs.org |

| Hydrogen Bonding (C–H···O) | Between acridine C-H and carbonyl oxygen | N/A | Acr–2,4DHBA cocrystals | mdpi.com |

| C–H···Cl | Between acridine C-H and chlorine atom | N/A | Acridinium (B8443388) salts with chlorinated ligands | researchgate.net |

| C–Cl···π | Between chlorine atom and acridine π system | N/A | Acridinium salts with chlorinated ligands | researchgate.net |

Note: Distances for hydrogen bonds and specific C-H···X interactions are highly context-dependent and not consistently reported as precise values across studies.

Covalent and Noncovalent Approaches to Network Formation

The construction of supramolecular networks relies on a diverse array of noncovalent interactions, with acridine-based systems often employing:

π–π Stacking: The extended π-electron system of the acridine core facilitates strong π-π interactions between adjacent molecules, crucial for forming ordered columnar or layered structures mdpi.comresearchgate.net. Calculated interaction energies for π–π stacking within acridine trimers can range from approximately -28.7 kJ/mol to -33.5 kJ/mol mdpi.com.

Hydrogen Bonding: Acridine derivatives can act as hydrogen bond acceptors (via the nitrogen atom) or donors (if functionalized). In cocrystals, hydrogen bonds, such as O–H···N between acidic protons and the acridine nitrogen, are significant drivers of network formation mdpi.comacs.org. These interactions can be strong, with calculated energies for O(carboxyl)···N(acridine) bonds reaching up to -62.5 kJ/mol mdpi.com.

C-H···π Interactions: Weak C-H···π interactions, involving C-H bonds interacting with π systems, also contribute to the stability and ordering of acridine-based networks mdpi.commdpi.com.

Halogen Bonding: In systems involving halogenated acridinium salts, halogen atoms can act as donors, interacting with electron-rich regions of other molecules, thereby influencing network topology researchgate.net.

While noncovalent interactions dominate, covalent functionalization of acridine units can pre-organize them for specific self-assembly pathways unibe.ch.

Applications in Supramolecular Polymerization and Gels

Acridine moieties can be integrated into supramolecular polymers and gels, leveraging their self-assembly properties and potential for stimuli-responsiveness.

Supramolecular Polymers and Gels: Supramolecular polymers are formed by the reversible assembly of monomeric units through noncovalent interactions semanticscholar.orgnih.govdiva-portal.org. Acridine derivatives, with their propensity for π-stacking and hydrogen bonding, can serve as effective building blocks for such polymers. Acridine-containing oligomers or functionalized acridines can self-assemble into linear chains or cross-linked networks unibe.ch.

Related systems demonstrate the formation of supramolecular polymer gels, characterized by a three-dimensional network that entraps solvent and exhibits viscoelastic properties semanticscholar.orgnih.gov. The assembly can be driven by π-stacking, hydrogen bonding, and hydrophobic effects, often exhibiting responsiveness to external stimuli like temperature or pH semanticscholar.orgnih.govdiva-portal.org. While specific "Acridine trimer 1" systems forming gels are not explicitly detailed, the general self-assembly principles of acridine trimers and derivatives suggest their potential in this area, possibly acting as cross-linking nodes mdpi.comresearchgate.net.

Potential Applications: Supramolecular polymers and gels incorporating acridine units hold promise for:

Materials Science: Development of stimuli-responsive and self-healing materials semanticscholar.orgnih.govdiva-portal.org.

Organic Electronics: Applications in organic light-emitting diodes (OLEDs) due to the π-conjugated nature of acridine semanticscholar.org.

Sensing: Exploiting the sensitivity of acridine's photophysical properties for sensing applications rsc.org.

Table 6.3.2.1: Properties of Related Supramolecular Polymers and Gels

| System Type | Key Driving Forces | Observed Properties/Applications | Reference |

| NDI-p-CD Host-Guest Complexes | Host-guest interactions, π-π stacking, hydrophobic effects | White-light emission, potential for organic electronic devices | semanticscholar.org |

| Platinum(II) Metallacycle-Based Host–Guest Polymers | Host-guest interactions, metal coordination | Cross-linked supramolecular polymers, gel-like liquids, stimuli-responsive materials, drug delivery, tissue engineering | nih.gov |

| Stiff-Stilbene Bis-urea Amphiphiles | Hydrogen bonding, π-stacking, hydrophobic effects | Supramolecular polymers in water, tunable fiber length, potential for biomedical applications | diva-portal.org |

| Pillararene Trimers (as building blocks) | Host-guest, π–π stacking, H-bonding, C–H···π | Multi-dimensional materials (networks, frameworks), stimuli-responsive properties | mdpi.com |

| Acridine-containing Oligomers/Functionalized Acridines (potential for polymers) | π–π stacking, Hydrogen bonding | Formation of sheets, potential for light-harvesting systems, supramolecular polymer formation | unibe.ch |

Compound List:

Acridine

Acridine trimer (in aggregation studies)

Acridinium salts

Acridine orange (AOH+)

Metallotweezer 1 (Digold(I)-based with acridine-connected spacer)

N,N′-dimethylnaphthalenetetracarboxydiimide (NTCDI)

Coronene

Polycyclic Aromatic Hydrocarbons (PAHs)

2,4-Dihydroxybenzaldehyde

Citric acid

Pillararene trimers

Stiff-stilbene bis-urea amphiphiles

Naphthalenedimide (NDI)

p-Cyclodextrin (p-CD)

Photophysical Studies and Excited State Dynamics of Acridine Trimer 1

Absorption and Emission Spectroscopic Investigations

Spectroscopic methods provide fundamental insights into the electronic structure and excited-state behavior of molecules. For Acridine (B1665455) trimer 1, studies involving matrix isolation and jet-cooling techniques have been instrumental in characterizing its absorption and emission properties, often in comparison to its monomeric and dimeric counterparts.

Electronic Absorption Characteristics of Acridine Trimer 1 in Various Environments

The electronic absorption spectra of Acridine trimers have been investigated, particularly within inert gas matrices like neon (Ne) at cryogenic temperatures. In these environments, aggregation processes can be controlled, allowing for the observation of spectral features associated with different oligomeric states. Weak absorption signals, red-shifted compared to the monomer, are typically assigned to aggregated species, including trimers.

For Acridine trimers isolated in Ne matrices, absorption bands have been reported in the region of 26,818 cm⁻¹ and 27,327 cm⁻¹ chemrxiv.org. Another study also noted an absorption transition around 27,088 cm⁻¹ in Ne matrices for acridine clusters, which likely includes trimer species researchgate.net. These observations indicate that the electronic transitions in Acridine trimers are shifted to lower energies relative to the monomer, a common characteristic of molecular aggregation due to intermolecular electronic interactions chemrxiv.orgresearchgate.net.

Table 1: Electronic Absorption Maxima of Acridine Trimers in Ne Matrices

| Compound | Environment | Absorption Maxima (cm⁻¹) | Reference |

| Acridine Trimer | Ne matrix | 26818, 27327 | chemrxiv.org |

| Acridine Trimer | Ne matrix | 27088 | researchgate.net |

Fluorescence Spectroscopy of this compound and its Aggregates

Fluorescence spectroscopy is vital for probing the emissive properties of molecules. Studies on acridine aggregates, including trimers, have revealed distinct fluorescence behaviors compared to the monomer. Research utilizing jet-cooled techniques and matrix isolation has allowed for the acquisition of fluorescence spectra of acridine dimers and trimers chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net. These spectra provide information about the excited electronic states and the influence of intermolecular interactions on emission. While specific emission maxima for this compound are not explicitly detailed in the provided snippets, the general trend for aggregates suggests altered spectral profiles.

A key distinction in the fluorescence spectroscopy of acridine aggregates, such as excimers (often formed in dimers or larger aggregates), is the nature of their emission. Monomeric acridine sites in neon matrices exhibit fluorescence characterized by distinct vibrational structure researchgate.net. In contrast, aggregate emission, such as that from acridine excimers, is typically observed as a very broad and structureless fluorescence spectrum. This broad emission is accompanied by a relatively large spectral shift from the origin of the monomer's fluorescence researchgate.net. These differences are attributed to changes in the electronic coupling and molecular geometry within the aggregated species.

Intermolecular interactions play a significant role in modulating the fluorescence properties of Acridine trimers. The observed fluorescence spectra of acridine in matrices are known to be dependent on excitation wavelength and influenced by various emitting species, including those arising from aggregation researchgate.net. These interactions, such as π-π stacking and van der Waals forces, can lead to changes in the energy levels of the excited states, affecting both the emission wavelength and intensity. The formation of aggregates alters the electronic environment of the chromophores, often leading to spectral shifts, broadening, or quenching of fluorescence compared to the isolated monomer chemrxiv.orgresearchgate.netchemrxiv.org.

Time-resolved fluorescence spectroscopy provides critical information about the excited-state lifetimes of molecules. For the acridine monomer, fluorescence lifetimes have been reported to be in the picosecond regime in aprotic solvents, extending to approximately 10 nanoseconds (ns) in protic solvents acs.orgaip.org. In pure water, the fluorescence lifetime of acridine has been measured to be around 11.5 ± 0.1 ns rsc.org. However, specific time-resolved fluorescence data, including fluorescence lifetimes, for this compound or acridine trimers in general are not explicitly provided in the analyzed search results.

Table 2: Fluorescence Lifetimes of Acridine Monomer

| Compound | Environment | Fluorescence Lifetime (ns) | Reference |

| Acridine (monomer) | Protic solvent | ~10 | acs.orgaip.org |

| Acridine (monomer) | Aprotic solvent | ps regime | acs.orgaip.org |

| Acridine (monomer) | Water | 11.5 ± 0.1 | rsc.org |

| This compound | (Data not found) | (Data not found) | N/A |

Phosphorescence Studies and Triplet State Behavior

Phosphorescence, which involves emission from a triplet excited state, offers insights into intersystem crossing (ISC) and triplet state dynamics. For acridine, studies have investigated its triplet states and phosphorescence properties, often in comparison to its singlet excited states aip.orgresearchgate.netacs.org. However, a significant finding regarding acridine aggregates, including trimers, is that phosphorescence emission has generally been observed only for the monomers researchgate.net. This suggests that in aggregated states like trimers, non-radiative decay pathways or efficient quenching mechanisms may dominate, preventing or significantly reducing phosphorescence. While phosphorescence of monomeric acridine in neon matrices has been reported around 16,016 cm⁻¹ researchgate.net, no direct phosphorescence data for this compound has been found in the provided literature snippets.

Applications of Acridine Trimer 1 in Chemical Sciences Research

Molecular Probes and Sensors in Chemical Biology Research

Acridine (B1665455) Trimer 1, a molecule comprising three acridine moieties linked together, has garnered significant interest in chemical biology for its potential as a versatile molecular probe and sensor. The unique photophysical properties of the acridine scaffold, combined with the cooperative effects of the trimeric structure, offer exciting possibilities for the development of advanced research tools.

Development of Fluorescent Probes for Nucleic Acid Detection and Conformation Studies

Acridine trimers have been synthesized and investigated as potent tris-intercalating agents for DNA. nih.gov These molecules are designed with a linker of appropriate length to allow each of the three acridine chromophores to insert itself between the base pairs of the DNA double helix. This mode of binding leads to a remarkably high affinity for DNA, with some acridine trimers exhibiting binding constants that rival or even exceed those of some natural DNA-regulatory proteins. nih.gov

The interaction of Acridine Trimer 1 with nucleic acids can be monitored through changes in its fluorescence properties. Upon intercalation into the DNA duplex, the fluorescence of the acridine moieties can be enhanced or quenched, providing a detectable signal for the presence of the target nucleic acid. This principle has been applied in the development of fluorescent probes for DNA detection.

Furthermore, the tris-intercalating nature of this compound makes it a valuable tool for studying the conformation of nucleic acids. The binding of the trimer can induce changes in the DNA structure, such as unwinding and lengthening of the double helix. nih.gov These conformational changes can be studied using various biophysical techniques, providing insights into the flexibility and dynamics of DNA.

Recent research has also explored the synthesis of acridine dimers and trimers for their ability to bind to non-canonical DNA structures, such as G-quadruplexes. researchgate.net These four-stranded DNA structures are found in telomeres and gene promoter regions and are implicated in cancer and other diseases. Acridine oligomers have shown the ability to selectively bind and stabilize G-quadruplexes, making them promising candidates for the development of therapeutic agents and diagnostic probes targeting these structures. researchgate.net

Table 1: DNA Binding Affinity of an Acridine Trimer

| Parameter | Value | Ionic Strength (Sodium) |

|---|---|---|

| Association Rate Constant (k1) | 2.6 x 10⁷ M⁻¹s⁻¹ | 0.3 M |

| Dissociation Rate Constant (k-1) | 1.2 x 10⁻⁴ s⁻¹ | 0.3 M |

| Equilibrium Binding Constant (Kapp) | 2.2 x 10¹¹ M⁻¹ | 0.3 M |

This table presents kinetic and equilibrium binding data for an acridine trimer with poly[d(A-T)], demonstrating its exceptionally high affinity for DNA. nih.gov

Utilization in pH-Sensitive Sensing Systems

The acridine core structure is known for its pH-sensitive fluorescence. The nitrogen atom in the acridine ring can be protonated at acidic pH, leading to significant changes in the molecule's absorption and emission spectra. This property has been widely exploited in the development of pH sensors. For instance, Acridine Orange, a well-known derivative, is commonly used to visualize acidic organelles such as lysosomes in living cells. biomol.com

While direct studies on the pH-sensing capabilities of this compound are not extensively documented in the reviewed literature, the inherent pH sensitivity of the acridine monomer suggests that a trimeric version would also exhibit pH-responsive photophysical properties. The presence of three acridine units could potentially lead to a more complex and tunable pH response. The protonation state of each acridine ring could influence the electronic communication and spatial arrangement of the other rings, leading to distinct fluorescence signatures at different pH values.

The development of pH-sensitive systems based on acridine derivatives often involves their incorporation into various matrices or conjugation with other molecules. For example, acridine-based polymer conjugates have been designed to release drugs in the acidic environment of endosomes. nih.gov This suggests that this compound could be a valuable component in the design of advanced pH-responsive systems for applications in drug delivery and intracellular sensing.

Chemosensor and Biosensor Design Principles

The design of chemosensors and biosensors based on acridine derivatives leverages the sensitive fluorescence of the acridine scaffold to detect a wide range of analytes. The fundamental principle involves coupling a recognition unit (receptor) for the target analyte to the acridine fluorophore. Binding of the analyte to the receptor induces a change in the electronic properties or conformation of the sensor, which in turn modulates the fluorescence output of the acridine moiety.

Acridine-based chemosensors have been developed for the detection of various metal ions, including Fe³⁺, Ni²⁺, and Cd²⁺, as well as anions like iodide. nih.govresearchgate.netnih.gov The design of these sensors often involves the strategic placement of chelating groups that can selectively bind to the target ion. This binding event can lead to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing), depending on the nature of the interaction.

The trimeric structure of this compound offers several potential advantages in chemosensor design. The three acridine units can act cooperatively to bind a target analyte, potentially leading to higher sensitivity and selectivity. Furthermore, the linker connecting the acridine moieties can be functionalized with specific recognition elements to create sensors for a variety of targets. The spatial arrangement of the three fluorophores could also enable ratiometric sensing, where the ratio of fluorescence at two different wavelengths changes upon analyte binding, providing a more robust and reliable signal.

Contributions to Materials Science and Engineering Research

The unique electronic and photophysical properties of the acridine scaffold, coupled with the potential for self-assembly and tailored intermolecular interactions, make this compound a promising building block for advanced materials with applications in electronics and beyond.

Role in Organic Electronics and Optoelectronic Materials

Acridine derivatives are being actively investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). epo.orgresearchgate.netnih.govwikipedia.orgmit.edu The planar and aromatic nature of the acridine ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials.

In the context of OLEDs, acridine-based materials can function as hole-transporting layers, electron-transporting layers, or as the emissive layer itself. nih.gov The high thermal stability and excellent charge-transporting properties of some acridine derivatives make them suitable for use in high-performance OLEDs. nih.gov While specific studies on this compound in OLEDs were not found in the provided search results, the promising characteristics of acridine monomers and dimers suggest that a trimeric structure could offer enhanced performance due to increased molecular weight, potentially leading to more stable amorphous films, and the potential for intramolecular charge transfer between the acridine units.

OFETs are another area where acridine-based materials show promise. wikipedia.orgmit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The ability of acridine derivatives to form ordered molecular assemblies through π-π stacking is advantageous for achieving high charge mobility. The trimeric structure of this compound could potentially lead to more extensive and ordered stacking in the solid state, which would be beneficial for OFET applications.

Table 2: Performance of an OLED Device Using an Acridine-Based Hole-Transporting Material

| Parameter | Value |

|---|---|

| Current Efficiency | 55.74 cd/A |

| Power Efficiency | 29.28 lm/W |

This table showcases the high efficiency of an OLED device incorporating an acridine-based material as the hole-transporting layer, highlighting the potential of this class of compounds in optoelectronics. nih.gov

Integration into Supramolecular Materials with Tunable Properties

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Acridine derivatives are excellent candidates for the construction of supramolecular materials due to their planar structure, which promotes π-π stacking, and the presence of a nitrogen atom that can participate in hydrogen bonding.

The self-assembly of acridine derivatives can lead to the formation of well-ordered nanostructures, such as nanofibers and nanoribbons. nih.gov These supramolecular assemblies can exhibit interesting photophysical and electronic properties that are different from those of the individual molecules. The properties of these materials can often be tuned by modifying the molecular structure of the building blocks or by changing the assembly conditions.